molecular formula C12H26BNO2 B14050858 (R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

(R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B14050858
M. Wt: 227.15 g/mol
InChI Key: ABUPCWOSDCJGAZ-UHFFFAOYSA-N
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Description

®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a boronic ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of ®-3,3-dimethylbutan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions. The reaction proceeds via the formation of a boronate ester intermediate, which is then isolated and purified.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The amine group can be reduced to form the corresponding alkylamine.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted boronic esters.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its boronic ester group allows for the formation of boron-containing compounds, which can have unique biological properties.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic applications. Boron-containing compounds have been investigated for their use in cancer treatment and as enzyme inhibitors.

Industry

In the industrial sector, ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its specific stereochemistry and the presence of both boronic ester and amine functional groups. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H26BNO2

Molecular Weight

227.15 g/mol

IUPAC Name

3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

InChI

InChI=1S/C12H26BNO2/c1-10(2,3)8-9(14)13-15-11(4,5)12(6,7)16-13/h9H,8,14H2,1-7H3

InChI Key

ABUPCWOSDCJGAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(C)(C)C)N

Origin of Product

United States

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